molecular formula C8H8Br2O B3352091 2,6-Bis(bromomethyl)phenol CAS No. 4200-87-7

2,6-Bis(bromomethyl)phenol

Cat. No.: B3352091
CAS No.: 4200-87-7
M. Wt: 279.96 g/mol
InChI Key: PJYBUTBYSDEBAL-UHFFFAOYSA-N
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Description

2,6-Bis(bromomethyl)phenol is an organic compound with the molecular formula C8H8Br2O. It belongs to the family of bisphenols and is characterized by the presence of two bromomethyl groups attached to a phenol ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2,6-Bis(bromomethyl)phenol can be achieved through several methods. One common approach involves the bromination of phenol derivatives. For instance, phenol can be reacted with N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane and a base such as N,N-diisopropylamine . This reaction typically occurs at room temperature and results in the formation of this compound.

Industrial production methods often involve similar bromination reactions but on a larger scale, ensuring high yields and purity of the final product. The use of efficient debromination techniques, such as those involving diethyl phosphite and N,N-diisopropylethylamine, can further enhance the production process .

Chemical Reactions Analysis

2,6-Bis(bromomethyl)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.

    Oxidation Reactions: The phenol group can be oxidized to form quinones using oxidizing agents such as hydrogen peroxide.

    Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium . Major products formed from these reactions include substituted phenols, quinones, and reduced phenol derivatives.

Mechanism of Action

The mechanism of action of 2,6-Bis(bromomethyl)phenol involves its reactivity towards electrophilic aromatic substitution. The bromomethyl groups act as electrophiles, facilitating the substitution reactions. The phenol group can undergo oxidation to form quinones, which are reactive intermediates in various biochemical pathways .

Comparison with Similar Compounds

2,6-Bis(bromomethyl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual bromomethyl groups, which provide a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

2,6-bis(bromomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYBUTBYSDEBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)CBr)O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625160
Record name 2,6-Bis(bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4200-87-7
Record name 2,6-Bis(bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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